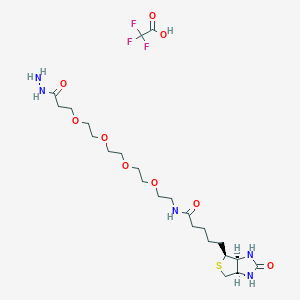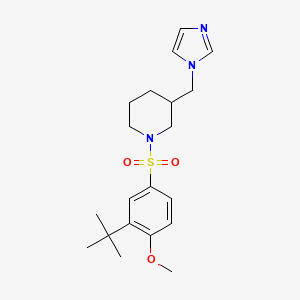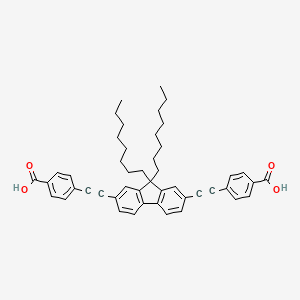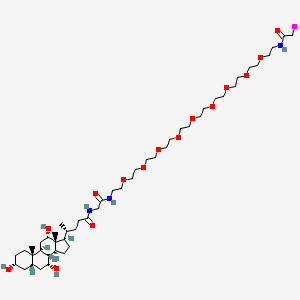![molecular formula C15H25N3O4S3 B11929173 3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the removal of the biotin group under reducing conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the conjugation of biotin with a disulfide-containing linker. The general synthetic route includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Disulfide Linker: The activated biotin is then reacted with a disulfide-containing amine, such as cystamine, to form the biotinylated disulfide linker.
Coupling with Propanoic Acid: The biotinylated disulfide linker is further reacted with propanoic acid under mild conditions to yield the final product
Industrial Production Methods
Industrial production of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS and DCC.
Scale-Up of Disulfide Linker Formation: The activated biotin is reacted with cystamine in large reactors.
Final Coupling and Purification: The biotinylated disulfide linker is coupled with propanoic acid, followed by purification using techniques such as crystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:
Reduction: The disulfide bond can be cleaved under reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Acylation: The carboxyl group of propanoic acid allows for acylation reactions with amines or alcohols.
Biotinylation: The biotin group can be used for biotinylation of target proteins through either chemical or enzymatic acylation reactions .
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Coupling Reagents: N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduced Biotinylated Compounds: Upon reduction, the disulfide bond is cleaved, yielding biotinylated thiols.
Acylated Products: Acylation reactions yield biotinylated amides or esters .
Applications De Recherche Scientifique
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has numerous applications in scientific research:
Protein Labeling: Used for labeling target proteins in biological assays.
Proximity Biotinylation: Employed in cellular proximity biotinylation assays to label interacting proteins.
Chemical Biology Tools: Utilized in the synthesis of chemical biology tools for studying protein interactions and functions.
Drug Delivery: Investigated for its potential in targeted drug delivery systems due to its cleavable nature .
Mécanisme D'action
The mechanism of action of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves:
Biotinylation: The biotin group binds to avidin or streptavidin with high affinity, allowing for the enrichment and detection of biotinylated targets.
Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the biotinylated target from the complex.
Acylation: The carboxyl group of propanoic acid allows for the formation of stable amide or ester bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Similar structure but lacks the disulfide linkage, making it non-cleavable.
Biotin-PEG3-Amine: Contains a polyethylene glycol (PEG) linker, providing increased solubility and flexibility.
Biotin-PEG3-Maleimide: Features a maleimide group for thiol-reactive biotinylation .
Uniqueness
3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, allowing for reversible biotinylation. This property makes it particularly useful in applications where temporary labeling is required .
Propriétés
Formule moléculaire |
C15H25N3O4S3 |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22) |
Clé InChI |
LUKYYZVIDAWYMZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)


![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)



![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
